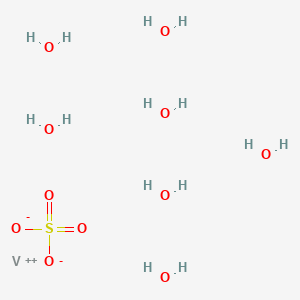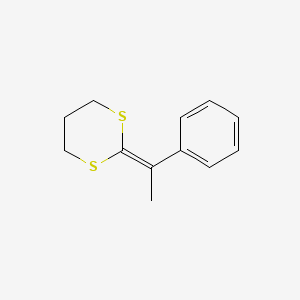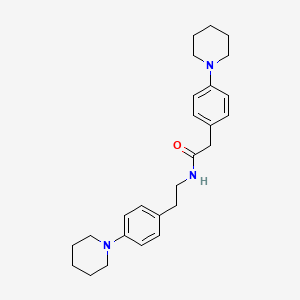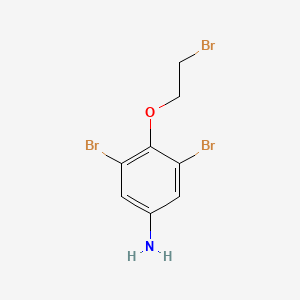![molecular formula C18H14N4S B14672211 2,4-Diamino-5-[2-naphthylthio]quinazoline CAS No. 50828-18-7](/img/structure/B14672211.png)
2,4-Diamino-5-[2-naphthylthio]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diamino-5-[2-naphthylthio]quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-[2-naphthylthio]quinazoline typically involves the reaction of 2,4-diaminoquinazoline with 2-naphthylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diamino-5-[2-naphthylthio]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the naphthylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 2,4-Diamino-5-[2-naphthylthio]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in the Wnt/β-catenin signaling pathway, which is crucial for cancer cell growth and metastasis. By binding to these enzymes, the compound can suppress the expression of target genes and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminoquinazoline: Lacks the naphthylthio group but shares the core quinazoline structure.
2,4-Diamino-6-[N-(2’,5’-Dimethoxybenzyl)-N-Methylamino]Quinazoline: Another derivative with different substituents that affect its biological activity.
Uniqueness
2,4-Diamino-5-[2-naphthylthio]quinazoline is unique due to the presence of the naphthylthio group, which enhances its ability to interact with specific molecular targets and pathways. This structural feature contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
50828-18-7 |
|---|---|
Fórmula molecular |
C18H14N4S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
5-naphthalen-2-ylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H14N4S/c19-17-16-14(21-18(20)22-17)6-3-7-15(16)23-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H4,19,20,21,22) |
Clave InChI |
CSOAIBBEWKSODU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)SC3=CC=CC4=C3C(=NC(=N4)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)




![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)


![Ethyl 4-[(4-fluorophenyl)imino]piperidine-1-carboxylate](/img/structure/B14672186.png)



